[(4-Chlorophenyl)(pyridin-2-yl)methyl](methyl)amine
Overview
Description
(4-Chlorophenyl)(pyridin-2-yl)methylamine is an organic compound that features a combination of a chlorophenyl group, a pyridinyl group, and a methylamine group
Biochemical Analysis
Biochemical Properties
(4-Chlorophenyl)(pyridin-2-yl)methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tyrosine-protein kinases, which are essential for cell signaling and regulation . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of (4-Chlorophenyl)(pyridin-2-yl)methylamine on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the vascular endothelial growth factor receptor, which plays a crucial role in angiogenesis and cell proliferation . Additionally, (4-Chlorophenyl)(pyridin-2-yl)methylamine can alter the expression of specific genes, thereby impacting various cellular activities.
Molecular Mechanism
The molecular mechanism of (4-Chlorophenyl)(pyridin-2-yl)methylamine involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to changes in their structure and function. For instance, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, (4-Chlorophenyl)(pyridin-2-yl)methylamine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Chlorophenyl)(pyridin-2-yl)methylamine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to (4-Chlorophenyl)(pyridin-2-yl)methylamine can result in alterations in cellular function, including changes in cell proliferation and metabolism.
Dosage Effects in Animal Models
The effects of (4-Chlorophenyl)(pyridin-2-yl)methylamine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing cell signaling and gene expression. At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage . Understanding the dosage-dependent effects of (4-Chlorophenyl)(pyridin-2-yl)methylamine is essential for its safe and effective use in research.
Metabolic Pathways
(4-Chlorophenyl)(pyridin-2-yl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body . The metabolic pathways of (4-Chlorophenyl)(pyridin-2-yl)methylamine can influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of (4-Chlorophenyl)(pyridin-2-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can bind to proteins that facilitate its distribution within the body . The localization and accumulation of (4-Chlorophenyl)(pyridin-2-yl)methylamine in specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
(4-Chlorophenyl)(pyridin-2-yl)methylamine exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of (4-Chlorophenyl)(pyridin-2-yl)methylamine can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(pyridin-2-yl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with 2-pyridylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for (4-Chlorophenyl)(pyridin-2-yl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(pyridin-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
(4-Chlorophenyl)(pyridin-2-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(pyridin-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Chlorpheniramine: A compound with a similar structure, used as an antihistamine.
Pyridine derivatives: Compounds like pyridoxine (vitamin B6) share the pyridine ring structure.
Uniqueness
(4-Chlorophenyl)(pyridin-2-yl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-1-pyridin-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-15-13(12-4-2-3-9-16-12)10-5-7-11(14)8-6-10/h2-9,13,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECMPHXFFZJORF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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